11-亚甲基烯睾酮

描述

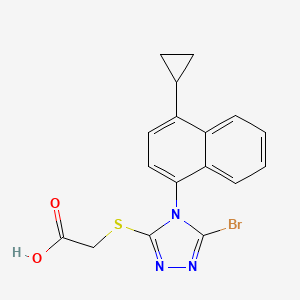

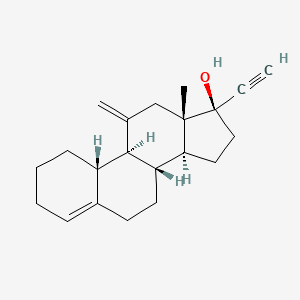

11-Methylenelynestrenol is a chemical compound with the molecular formula C21H28O . It has an average mass of 296.446 Da and a monoisotopic mass of 296.214020 Da .

Molecular Structure Analysis

The 11-Methylenelynestrenol molecule contains a total of 53 bonds. There are 25 non-H bonds, 3 multiple bonds, 2 double bonds, 1 triple bond, 1 five-membered ring, 3 six-membered rings, 1 nine-membered ring, 2 ten-membered rings, 1 hydroxyl group, and 1 tertiary alcohol .Physical And Chemical Properties Analysis

11-Methylenelynestrenol has a density of 1.1±0.1 g/cm3, a boiling point of 414.7±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.2 mmHg at 25°C . Its enthalpy of vaporization is 77.1±6.0 kJ/mol, and it has a flash point of 183.2±21.7 °C . The index of refraction is 1.571, and it has a molar refractivity of 89.6±0.4 cm3 .科学研究应用

肾上腺类固醇研究:Cope 和 Mattingly(1968 年)的一项研究讨论了肾上腺诊断的进展,重点关注估计血浆中 11-羟基皮质类固醇浓度的方法,这些类固醇主要由肾上腺皮质激素组成 (Cope & Mattingly, 1968)。

超分子化学:Eddaif 等人(2019 年)探索了用于分子识别的巨环化合物杯[4]间苯二酚。该研究涉及对这些巨环化合物的不同修饰,这些化合物通过亚甲基桥连接 (Eddaif et al., 2019)。

放射性药物开发:Rotstein 等人(2016 年)讨论了用于 PET 成像的 (11)C-羰基放射性药物的创建,强调了为制备 (11)C-羰基基团而开发的方法的重要性 (Rotstein et al., 2016)。

亚甲蓝在神经系统中:Oz 等人(2011 年)回顾了亚甲蓝在神经系统中的细胞和分子作用,讨论了它的药理作用和临床应用 (Oz et al., 2011)。

PET 成像放射性药物:Dahl 等人(2017 年)关注碳-11 (11C) 标记放射化学,这对于开发用于临床正电子发射断层扫描 (PET) 成像的新放射性药物非常重要 (Dahl et al., 2017)。

作用机制

Target of Action

11-Methylenelynestrenol is a progestin, a synthetic progestogen . Its primary target is the progesterone receptor , the biological target of progestogens . Progestogens play a crucial role in the menstrual cycle and maintenance of pregnancy.

Mode of Action

11-Methylenelynestrenol acts as an agonist of the progesterone receptor . This means it binds to the receptor and activates it, mimicking the action of natural progesterone. It has weak androgenic and estrogenic activity and no other significant hormonal activity .

Pharmacokinetics

It’s known that the compound is a prodrug of norethisterone , which suggests it may be metabolized in the liver into active compounds.

Result of Action

As a progestin, 11-Methylenelynestrenol can have several effects at the molecular and cellular levels. It can influence the menstrual cycle, prevent ovulation, and contribute to the maintenance of pregnancy . It’s also used for contraception and in the treatment of menstrual disorders .

生化分析

Biochemical Properties

11-Methylenelynestrenol plays a significant role in biochemical reactions, particularly in the context of steroid hormone pathways. It interacts with enzymes such as cytochrome P450 enzymes, including CYP2C9, CYP2C19, and CYP3A4 . These enzymes are involved in the hydroxylation and subsequent metabolism of 11-Methylenelynestrenol. The compound also interacts with the progesterone receptor, acting as an agonist . This interaction is crucial for its role in modulating hormonal activities.

Cellular Effects

11-Methylenelynestrenol influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the progesterone receptor, leading to changes in gene expression related to reproductive and metabolic functions . Additionally, 11-Methylenelynestrenol can modulate cell signaling pathways involved in cell growth and differentiation, impacting cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of 11-Methylenelynestrenol involves its binding to the progesterone receptor, where it acts as an agonist . This binding leads to the activation of the receptor and subsequent changes in gene expression. The compound undergoes hydroxylation by cytochrome P450 enzymes, forming intermediate metabolites that further influence its activity . These interactions result in the modulation of various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 11-Methylenelynestrenol can change over time due to its stability and degradation. Studies have shown that the compound remains stable under controlled conditions, but its activity may decrease over extended periods . Long-term exposure to 11-Methylenelynestrenol can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activities.

Dosage Effects in Animal Models

The effects of 11-Methylenelynestrenol vary with different dosages in animal models. At lower doses, the compound can effectively modulate hormonal activities without causing significant adverse effects . At higher doses, 11-Methylenelynestrenol may exhibit toxic effects, including liver toxicity and disruptions in metabolic processes . These dosage-dependent effects highlight the importance of careful dosage management in research and therapeutic applications.

Metabolic Pathways

11-Methylenelynestrenol is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the hydroxylation of the compound, leading to the formation of active metabolites. The metabolic pathways of 11-Methylenelynestrenol also involve interactions with cofactors such as NADPH, which are essential for the enzymatic reactions . These pathways play a crucial role in determining the compound’s biological activity and effects on metabolic flux.

Transport and Distribution

Within cells and tissues, 11-Methylenelynestrenol is transported and distributed through interactions with transport proteins and binding proteins . These interactions facilitate the compound’s movement across cellular membranes and its accumulation in specific tissues. The distribution of 11-Methylenelynestrenol is influenced by its lipophilic nature, allowing it to readily cross lipid membranes and reach target sites within cells .

Subcellular Localization

11-Methylenelynestrenol exhibits specific subcellular localization, primarily within the nucleus where it interacts with the progesterone receptor . The compound’s localization is directed by targeting signals and post-translational modifications that guide it to the appropriate cellular compartments. This subcellular localization is essential for its activity and function, as it enables 11-Methylenelynestrenol to effectively modulate gene expression and cellular processes .

属性

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O/c1-4-21(22)12-11-18-17-10-9-15-7-5-6-8-16(15)19(17)14(2)13-20(18,21)3/h1,7,16-19,22H,2,5-6,8-13H2,3H3/t16-,17-,18-,19+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRPZVPROVDZCP-OLGWUGKESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(=C)C3C(C1CCC2(C#C)O)CCC4=CCCCC34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC(=C)[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CCCC[C@H]34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20202367 | |

| Record name | 11-Methylenelynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54024-12-3 | |

| Record name | 11-Methylenelynestrenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054024123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methylenelynestrenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20202367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (8S,9S,10R,13S,14S,17R)-17-ethynyl-13-methyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-METHYLENELYNESTRENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7P8OXD0AN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is known about the structure of 11-Methylenelynestrenol?

A1: While the abstract itself does not describe the structure, the title "Structure of 11-Methylenelynestrenol" [] implies that the paper likely details the molecular structure of this compound. To obtain specifics like the molecular formula, weight, and spectroscopic data, one would need to access the full publication.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。